molecular formula C8H15ClO B1329509 2-Ethylhexanoyl chloride CAS No. 760-67-8

2-Ethylhexanoyl chloride

Cat. No. B1329509
CAS RN: 760-67-8
M. Wt: 162.66 g/mol
InChI Key: WFSGQBNCVASPMW-UHFFFAOYSA-N
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Patent
US06002043

Procedure details

87 g (0.6 mol) of 2-ethylhexanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 607 g (6.14 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. The reaction is complete after one hour 30 minutes. The levels of residual acid and anhydride are zero and the level of 2-ethylhexanoyl chloride obtained is greater than 99.8 mol %.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
607 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4](O)=[O:5])[CH3:2].C(Cl)([Cl:13])=O>ClC1C=CC=CC=1>[CH2:1]([CH:3]([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([Cl:13])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Name
Quantity
607 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
890 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added over about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is heated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C(C(=O)Cl)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.